Product packaging for 4-methoxy-7-(trifluoromethyl)Quinoline(Cat. No.:CAS No. 873943-28-3)

4-methoxy-7-(trifluoromethyl)Quinoline

Cat. No.: B1612342
CAS No.: 873943-28-3
M. Wt: 227.18 g/mol
InChI Key: UZLJXEGUYHIVLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Sciences

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring and a pyridine (B92270) ring, is recognized as a "privileged structure" in medicinal chemistry. beilstein-journals.org This designation stems from its recurring presence in a multitude of natural products, particularly alkaloids, and synthetic compounds with a broad spectrum of biological activities. nih.govmdpi.comchemscene.com Its structural versatility and the ability to undergo various chemical modifications allow for the creation of large libraries of derivatives. nih.gov

Quinoline-based compounds have been successfully developed into drugs for a wide range of therapeutic applications, including:

Antimalarial agents: The quinoline ring is the core of classic antimalarials like quinine (B1679958) and chloroquine. chemscene.com

Anticancer agents: Many quinoline derivatives function as kinase inhibitors and are used in cancer therapy. beilstein-journals.orgnih.gov

Antibacterial and Antifungal agents: The scaffold is integral to various antimicrobial drugs. chemscene.combeilstein-archives.org

Anti-inflammatory and Analgesic agents: Certain derivatives exhibit potent anti-inflammatory and pain-relieving properties. chemscene.comnih.gov

Beyond medicine, the quinoline framework is crucial in materials science. Its inherent photophysical properties make it a valuable component in the design of organic light-emitting diodes (OLEDs), chemosensors, and fluorescent probes for biological imaging. beilstein-journals.org The rigid, planar structure of the quinoline system facilitates π-π stacking interactions, which are essential for creating organized molecular assemblies in advanced materials.

Strategic Impact of Methoxy (B1213986) and Trifluoromethyl Substituents on Quinoline Chemistry and Compound Utility

The specific placement of methoxy (–OCH₃) and trifluoromethyl (–CF₃) groups on the quinoline scaffold at positions 4 and 7, respectively, is a deliberate strategy to modulate the molecule's physicochemical and biological properties.

The Methoxy Group (–OCH₃): The methoxy group is an electron-donating group that can significantly influence a molecule's activity. When attached to the quinoline ring, it can:

Enhance Biological Activity: In many instances, the presence of a methoxy group at certain positions, such as C6 or C7, has been linked to improved antitumor activity. orientjchem.org It can increase the electron density of the aromatic system, potentially enhancing interactions with biological targets.

Improve Pharmacokinetic Properties: The methoxy group can increase a compound's lipophilicity and metabolic stability, which are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile in the body. For example, in a series of P-glycoprotein inhibitors, the 6-methoxy group was a key feature. durham.ac.uk

The Trifluoromethyl Group (–CF₃): The trifluoromethyl group is a potent electron-withdrawing group with unique properties that are highly valued in drug design. beilstein-journals.org Its incorporation into the quinoline scaffold can:

Increase Lipophilicity: The –CF₃ group significantly enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes. beilstein-journals.org

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the –CF₃ group resistant to metabolic degradation by enzymes in the body. beilstein-journals.org This leads to a longer biological half-life.

The combination of an electron-donating group at position 4 and a strong electron-withdrawing group at position 7 creates a "push-pull" system across the quinoline scaffold. This electronic arrangement can lead to unique photophysical properties, making such molecules candidates for applications in materials science, such as in fluorescent probes and OLEDs.

Overview of Key Research Trajectories for 4-methoxy-7-(trifluoromethyl)Quinoline in Specialized Domains

While extensive research dedicated solely to this compound is not widely published, its structural features point toward several promising research trajectories based on studies of analogous compounds.

Medicinal Chemistry:

Anticancer Drug Discovery: Given that various quinoline derivatives bearing trifluoromethyl and methoxy groups exhibit potent anticancer activity, this compound is a logical candidate for screening against various cancer cell lines. orientjchem.orgnih.gov Research on related 4,7-substituted quinolines has shown significant activity as kinase inhibitors, a major class of anticancer drugs. nih.govnih.gov

Anti-inflammatory Agents: A study on novel 4-substituted-7-trifluoromethylquinoline derivatives revealed their potential as anti-inflammatory and analgesic agents with a good safety profile. nih.gov This suggests that this compound could be investigated for similar properties.

Materials Science:

Fluorescent Materials: The combination of the quinoline core with electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups can result in compounds with interesting photophysical properties, such as high quantum yields and large Stokes shifts. beilstein-journals.org Research into trifluoromethylated quinoline-phenol Schiff bases has highlighted their potential as fluorescent materials. beilstein-archives.org Therefore, this compound could be explored for applications in OLEDs, fluorescent dyes, and chemical sensors.

The synthesis of this specific compound would likely proceed from precursors such as 4-hydroxy-7-(trifluoromethyl)quinoline sigmaaldrich.com or through multi-step reactions involving appropriately substituted anilines and ketones. organic-chemistry.orggoogle.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8F3NO B1612342 4-methoxy-7-(trifluoromethyl)Quinoline CAS No. 873943-28-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

873943-28-3

Molecular Formula

C11H8F3NO

Molecular Weight

227.18 g/mol

IUPAC Name

4-methoxy-7-(trifluoromethyl)quinoline

InChI

InChI=1S/C11H8F3NO/c1-16-10-4-5-15-9-6-7(11(12,13)14)2-3-8(9)10/h2-6H,1H3

InChI Key

UZLJXEGUYHIVLL-UHFFFAOYSA-N

SMILES

COC1=C2C=CC(=CC2=NC=C1)C(F)(F)F

Canonical SMILES

COC1=C2C=CC(=CC2=NC=C1)C(F)(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Methoxy 7 Trifluoromethyl Quinoline and Analogous Structures

Foundational and Evolving Synthetic Routes for Quinoline (B57606) Core Derivatives

The construction of the quinoline ring system has been a subject of extensive research for over a century, leading to a rich collection of named reactions that form the bedrock of quinoline synthesis. organic-chemistry.org These methods, along with contemporary advancements, provide a versatile toolbox for accessing a wide array of quinoline derivatives.

Classical Annulation and Condensation Reactions

The traditional approaches to quinoline synthesis typically involve the condensation of anilines with three-carbon synthons, followed by a cyclization and aromatization sequence. These methods, while historically significant, often require harsh reaction conditions.

Key classical methods include:

Skraup Synthesis: This reaction utilizes aniline (B41778), glycerol (B35011), an oxidizing agent (such as nitrobenzene), and sulfuric acid to produce quinoline. mdpi.com The in situ dehydration of glycerol to acrolein is a key step, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation. mdpi.com

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method employs α,β-unsaturated aldehydes or ketones in the presence of a strong acid. organic-chemistry.org It offers more flexibility in the substitution pattern of the resulting quinoline.

Combes Synthesis: This method involves the reaction of anilines with β-diketones in the presence of an acid catalyst to yield 2,4-disubstituted quinolines. mdpi.com

Conrad-Limpach Synthesis: The reaction of anilines with β-ketoesters can lead to either 4-hydroxyquinolines (at lower temperatures) or 2-hydroxyquinolines (at higher temperatures). mdpi.com This pathway is particularly relevant for installing the C4-oxygen functionality.

Friedländer Synthesis: This versatile method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. It is a highly convergent approach to substituted quinolines.

Pfitzinger Synthesis: Isatin is reacted with a carbonyl compound under basic conditions to afford quinoline-4-carboxylic acids, which can be subsequently decarboxylated. mdpi.com

These classical syntheses, while foundational, often suffer from drawbacks such as low yields, harsh conditions, and limited regioselectivity.

Modern Cyclization Strategies and Cascade Reactions

Contemporary synthetic chemistry has focused on developing milder, more efficient, and highly selective methods for quinoline synthesis. These often involve transition-metal catalysis and elegant cascade reactions that build molecular complexity in a single pot.

Cascade reactions , which involve a sequence of intramolecular reactions, offer an efficient route to complex molecules from simple starting materials. researchgate.net For instance, a three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes provides a rapid and additive-free synthesis of polysubstituted quinolines. researchgate.net Another modern approach involves the [4+2] cycloaddition of in situ generated azadienes with terminal alkynes, which allows for the regioselective synthesis of C-3 functionalized quinolines.

Multicomponent reactions (MCRs) have also gained prominence for their efficiency and atom economy in constructing diverse quinoline scaffolds. chemicalbook.com The Povarov reaction, a type of MCR, is a notable example used in the synthesis of tetrahydroquinolines which can then be oxidized to quinolines. nih.gov

Targeted Synthesis of Trifluoromethylated Quinoline Scaffolds

The incorporation of a trifluoromethyl (CF₃) group into organic molecules can significantly alter their physicochemical and biological properties. google.com Its high electronegativity and lipophilicity can enhance metabolic stability and binding affinity. google.com The synthesis of trifluoromethylated quinolines can be achieved by introducing the CF₃ group either during the ring-forming process or as a post-synthetic modification.

Incorporation of Trifluoromethyl Moieties during Ring Formation

Building the quinoline ring with the trifluoromethyl group already in place on one of the precursors is a common and effective strategy. This often involves the use of trifluoromethylated building blocks.

For example, the Conrad-Limpach or Combes-type reactions can be adapted using trifluoromethylated β-diketones or β-ketoesters. A synthesis of 2,8-bis(trifluoromethyl)-4-quinolinol was achieved by reacting 2-(trifluoromethyl)aniline (B126271) with ethyl 4,4,4-trifluoroacetoacetate in the presence of polyphosphoric acid. This demonstrates the feasibility of incorporating CF₃ groups at both the 2- and 8-positions.

Similarly, the Friedländer annulation can be employed using substituted 2-trifluoroacetyl anilines and various carbonyl compounds. nih.gov Proline potassium salt has been shown to be an effective catalyst for this transformation, leading to 4-trifluoromethyl-substituted quinolines under mild conditions. nih.gov

Another approach involves the reaction of anilines with trifluoroacetyl acetylenes, which, after a 1,2- or 1,4-addition, can undergo an acid-catalyzed ring closure to form trifluoromethyl-substituted quinolines.

A one-pot procedure has been developed for the synthesis of 2-trifluoromethyl-3-arylquinolines starting from α-CF₃-enamines and 2-nitrobenzaldehydes. The subsequent reduction of the nitro group triggers an intramolecular cyclization.

Post-Synthetic Trifluoromethylation and Functionalization

Direct trifluoromethylation of a pre-formed quinoline ring is an alternative and increasingly popular strategy, thanks to the development of new trifluoromethylating reagents and protocols.

Radical trifluoromethylation is a common method, although it can sometimes suffer from a lack of regioselectivity due to the high reactivity of the CF₃ radical. In contrast, anionic trifluoromethylation offers better regioselectivity but often requires a pre-activated substrate.

Recent advancements have focused on direct C-H trifluoromethylation, which avoids the need for pre-functionalized substrates. A method for the 2-position-selective direct C-H trifluoromethylation of quinoline derivatives has been developed using a combination of hydrogen fluoride (B91410) and hypervalent silicon chemistry. While methods for direct C-2 and C-4 difluoromethylation have been reported, direct C-3 difluoromethylation has proven more challenging, though recent progress has been made in this area.

Catalysis-Driven Approaches in Quinoline Synthesis

Catalysis is a powerful tool in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions than their uncatalyzed counterparts. nih.gov Both metal-based and organocatalytic systems have been extensively applied to the synthesis of quinolines and their derivatives.

Metal Catalysis: A wide range of metals, including palladium, copper, gold, rhodium, cobalt, and iron, have been employed in quinoline synthesis. organic-chemistry.org

Palladium: Palladium-catalyzed oxidative cyclization of aryl allyl alcohols with anilines provides a route to quinolines without the need for acids or bases. organic-chemistry.org

Copper: Copper catalysts are used in various quinoline syntheses, including the aerobic oxidative cyclization of N-(2-alkenylaryl)enamines and in cascade reactions. organic-chemistry.org An efficient copper-catalyzed annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines yields 4-trifluoromethyl quinolines. organic-chemistry.org

Gold: Gold catalysis has been utilized in both intermolecular annulation reactions and intramolecular cyclizations to form the quinoline scaffold.

Rhodium and Cobalt: Rhodium and cobalt catalysts have been employed in C-H activation/cyclization reactions of anilines with alkynes or other coupling partners to construct the quinoline ring system. organic-chemistry.org

The use of nanocatalysts is a growing trend, offering advantages such as high reactivity and recyclability.

Organocatalysis: Organocatalysts, which are small organic molecules, offer a metal-free alternative for quinoline synthesis. Proline and its derivatives are common organocatalysts. For instance, proline potassium salt has been used to catalyze the Friedländer annulation for the synthesis of 4-trifluoromethyl-substituted quinolines. nih.gov

Below is a table summarizing various catalytic systems used in the synthesis of quinoline derivatives.

Catalyst TypeMetal/OrganocatalystReaction TypeSubstratesProduct TypeReference
Metal CatalystPalladium AcetateOxidative CyclizationAniline, Aryl Allyl AlcoholSubstituted Quinolines organic-chemistry.org
Metal CatalystCopper Triflate[4+2] CycloadditionAnilines, AlkynesSubstituted Quinolines organic-chemistry.org
Metal CatalystRhodiumC-H Activation/HeteroannulationAromatic Amines, AlkynesSubstituted Quinolines
Metal CatalystCobaltC-H Activation/CyclizationAnilines, AlkynesSubstituted Quinolines organic-chemistry.org
Metal CatalystGoldAnnulation/CyclizationAnilines, Alkynes/CarbonylsSubstituted Quinolines
OrganocatalystProline Potassium SaltFriedländer Annulation2-Trifluoroacetyl Anilines, Carbonyls4-Trifluoromethyl Quinolines nih.gov

Transition Metal-Catalyzed (e.g., Pd, Cu, Rh, Co, Ag, Ni, Au) Protocols

Transition metals have become indispensable tools in the synthesis of quinoline scaffolds due to their ability to facilitate a wide range of transformations under mild conditions, with high functional group tolerance and selectivity. researchgate.netnumberanalytics.com

Palladium (Pd): Palladium-catalyzed reactions are well-established for constructing quinoline rings. A notable method involves the tandem Sonogashira-alkyne carbocyclization of β-trifluoromethyl β-enaminoketones with arynes, which produces 3,4-disubstituted 2-trifluoromethylquinolines in moderate to excellent yields under mild conditions. nih.gov Another strategy is the palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines. rsc.orgrsc.org This process is advantageous as it often proceeds without the need for acids or bases and tolerates a variety of functional groups, including electron-withdrawing ones like trifluoromethyl. rsc.orgrsc.org

Copper (Cu): Copper catalysts, being more economical than palladium, are attractive for quinoline synthesis. An efficient copper-catalyzed cyclization of N-aryl-fluorinated imidoyl iodides with terminal alkynes has been developed to produce 2-fluoromethylated quinolines. thieme-connect.com The strong electron-withdrawing nature of the fluorine atoms is crucial for the success of this transformation. thieme-connect.com Copper-catalyzed domino reactions, such as those involving enaminones and 2-halobenzaldehydes, also provide a route to various quinoline derivatives. rsc.org The broader field of copper-catalyzed trifluoromethylation has seen rapid development, providing foundational chemistry for incorporating CF₃ groups into aromatic systems. beilstein-journals.orgnih.gov

Rhodium (Rh): Rhodium catalysts enable unique pathways for quinoline synthesis. One method involves the reaction of anthranils with acrylic acids, where the carboxylate group acts as a traceless directing group. bohrium.com This reaction proceeds with complete regioselectivity under relatively mild conditions (80 °C). bohrium.com Another approach is the Rh-catalyzed hydroacylative union of aldehydes and o-alkynyl anilines, which offers broad functional group tolerance. nih.gov For sustainable synthesis, Rh(II)acetate/TPPTS catalytic systems have been used for the reaction of anilines with allyl alcohols in an aqueous medium, with the catalyst being recyclable for up to five runs. rsc.org

Cobalt (Co): As a cost-effective and earth-abundant metal, cobalt has gained prominence in catalysis. A cobalt-catalyzed annulation of anilides with internal alkynes, facilitated by a Lewis acid like Zn(OTf)₂, provides an efficient route to quinoline scaffolds. rsc.orgdntb.gov.ua Phosphine-free Co(II) complexes have also been shown to be effective for the atom-economical synthesis of quinolines. rsc.org Furthermore, cobalt-catalyzed electrophilic amination using organozinc pivalates and anthranils can produce condensed quinolines, which are valuable in materials science. nih.gov

Silver (Ag): Silver catalysis has been successfully applied to the synthesis of trifluoromethylated quinolines. A significant development is the silver-catalyzed cascade reaction of anilines, terminal alkynes, and trifluoromethyl ketones in water, which synthesizes 4-trifluoromethyl substituted quinolines. rsc.org This process is environmentally friendly and demonstrates high atom economy, with water being the only byproduct. rsc.org The mechanism is proposed to involve a silver-catalyzed activation of the sp C–H bond, addition to the ketone, and subsequent cyclization. rsc.org

Nickel (Ni): Nickel catalysts offer an economical and environmentally benign route to quinolines. Acceptorless dehydrogenative coupling reactions using inexpensive and easy-to-prepare nickel catalysts can produce a wide variety of substituted quinolines from o-aminobenzylalcohols and ketones. rsc.orgresearchgate.net These reactions are sustainable, and the catalyst can often be regenerated under aerobic conditions. organic-chemistry.org Recently, nickel complexes have been used with microwave irradiation to achieve very efficient synthesis of substituted quinolines with low catalyst loading. rsc.org

Gold (Au): Gold catalysis has emerged as a powerful tool for synthesizing quinolines, particularly through reactions involving alkynes. researchgate.netrsc.org Gold-catalyzed [4+2] annulation between terminal arylalkynes and nitrones provides access to quinoline derivatives under mild conditions via σ-gold–acetylide intermediates. acs.org These methods benefit from high efficiency and the use of readily available starting materials. researchgate.netacs.org Recent reviews highlight the rapid progress in gold-catalyzed cascade protocols for synthesizing quinoid heterocycles. nih.gov

Metal CatalystReaction TypeKey SubstratesNoteworthy FeaturesReference
Palladium (Pd)Domino Sonogashira-alkyne carbocyclizationβ-trifluoromethyl β-enaminoketones, arynesForms 2-trifluoromethylquinolines; mild conditions. nih.gov
Copper (Cu)CyclizationN-aryl-fluorinated imidoyl iodides, terminal alkynesProduces 2-fluoromethylated quinolines; inexpensive catalyst. thieme-connect.com
Rhodium (Rh)AnnulationAnthranils, acrylic acidsComplete regioselectivity; traceless directing group. bohrium.com
Cobalt (Co)AnnulationAnilides, internal alkynesLow-cost catalyst; easy-handling operation. rsc.orgdntb.gov.ua
Silver (Ag)Cascade alkyne-ketone-amino couplingAnilines, alkynes, trifluoromethyl ketonesSynthesizes 4-trifluoromethylquinolines in water. rsc.org
Nickel (Ni)Acceptorless dehydrogenative couplingo-aminobenzylalcohols, ketonesEnvironmentally benign; earth-abundant catalyst. rsc.org
Gold (Au)[4+2] AnnulationTerminal arylalkynes, nitronesMild conditions; proceeds via gold-acetylide intermediates. acs.org

Organocatalysis and Metal-Free Synthetic Innovations

The development of metal-free synthetic routes is a significant goal in modern chemistry to avoid the cost and potential toxicity of residual metals in the final products.

Organocatalysis provides a powerful alternative. For instance, proline potassium salt has been successfully used to catalyze the Friedländer annulation for the synthesis of 4-trifluoromethyl-substituted quinolines. researchgate.net This reaction proceeds under mild conditions, starting from substituted 2-trifluoroacetyl anilines and various carbonyl compounds, offering good to excellent yields. researchgate.net

Metal-free innovations also include photochemical methods. A continuous-flow strategy has been developed for the synthesis of 3-cyanoquinolines from 2-(azidomethyl)-3-aryl-prop-2-enenitriles. acs.org This process is initiated by visible light irradiation of N-bromosuccinimide (NBS), which generates iminyl radicals that undergo intramolecular cyclization to form the quinoline ring. acs.org This approach highlights the potential of radical chemistry to construct complex heterocyclic systems without transition metals. acs.org

Nanocatalysis and Heterogeneous Catalysis

Nanocatalysis offers distinct advantages for quinoline synthesis, including high catalytic activity, large surface area, and ease of catalyst recovery and reuse, which aligns with the principles of green chemistry. nih.govtaylorfrancis.comacs.org A wide range of metal-based nanoparticles have been employed as heterogeneous catalysts.

Metal-Based Nanoparticles: Nanoparticles of copper, nickel, iron, gold, and silver have been utilized in various quinoline syntheses. nih.gov For example, CuO nanoparticles have been shown to be an efficient and reusable catalyst for the one-pot Friedländer quinoline synthesis. nih.gov Nickel-based nanoparticles are also popular due to their high utility in synthesizing a range of heterocyclic compounds, including quinolines. rsc.org Silver nanoparticles are noted for their advantageous economic and environmentally friendly characteristics. nih.gov

Magnetic Nanocatalysts: To simplify catalyst separation, magnetic nanoparticles, such as those based on iron oxides (e.g., Fe₃O₄), are often used as cores. nih.govrsc.org These magnetic cores can be coated with a catalytic shell (e.g., silica, then functionalized with a catalyst like a Schiff base complex or palladium), allowing for easy removal from the reaction mixture using an external magnet. nih.govrsc.org For instance, a dual nanocatalyst, γ-Fe₂O₃@Cu-LDH@Cysteine-Pd, has been developed for synthesizing quinolones through intramolecular cyclization. nih.gov

Other Heterogeneous Systems: Besides metal nanoparticles, other materials like titanium-derived nanocatalysts and 12-phosphotungstic acid-based catalysts have been explored for quinoline synthesis. acs.orgresearchgate.net These catalysts often facilitate multicomponent reactions under solvent-free or green solvent conditions, providing high yields in short reaction times. nih.gov

Nanocatalyst SystemReaction TypeKey FeaturesReference
CuO NPsFriedländer SynthesisEfficient, reusable, one-pot reaction. nih.gov
Magnetic γ-Fe₂O₃@Cu-LDH@Cysteine-PdIntramolecular cyclizationMagnetic for easy recovery, porous network. nih.gov
IRMOF-3/PSTA/CuOne-pot multicomponent reactionHigh porosity, stability, and durability. nih.gov
Fe₃O₄@APTES@isatinCondensationMagnetic, spherical nanoparticles (~16 nm), operates at room temp. rsc.org

Green Chemistry Principles and Sustainable Synthetic Protocols

The application of green chemistry principles to the synthesis of quinolines is a growing area of research, driven by the need to reduce the environmental impact of chemical manufacturing. ijpsjournal.comnih.goveurekaselect.com This involves a shift away from traditional methods that use hazardous reagents, high temperatures, and organic solvents. nih.gov

Key sustainable strategies include:

Use of Greener Solvents: Water and ethanol (B145695) are increasingly used as environmentally benign reaction media. rsc.orgresearchgate.net A notable example is the silver-catalyzed synthesis of 4-trifluoromethyl substituted quinolines, which is performed in water. rsc.org

Energy-Efficient Methods: Techniques like microwave and ultrasound irradiation can accelerate reactions, reduce energy consumption, and often improve yields. nih.govrsc.org A nickel-PNN catalyzed synthesis of polysubstituted quinolines under microwave irradiation demonstrates high efficiency, yielding products in as little as 30 minutes. rsc.org

Atom Economy: Designing reactions that maximize the incorporation of atoms from the starting materials into the final product is a core principle. rsc.org Dehydrogenative coupling reactions are advantageous in this regard, as they often produce only water or hydrogen gas as byproducts. rsc.orgresearchgate.net

Use of Benign Catalysts: Employing non-toxic, earth-abundant metal catalysts (e.g., iron, nickel) or metal-free organocatalysts reduces hazards. organic-chemistry.orgresearchgate.net Furthermore, the use of reusable heterogeneous or nanocatalysts minimizes waste. nih.govresearchgate.net Catalyst-free techniques are also being developed to further enhance the green credentials of synthetic protocols. researchgate.net

These green approaches are not only environmentally beneficial but also often lead to more efficient and cost-effective processes for producing valuable compounds like 4-methoxy-7-(trifluoromethyl)quinoline. nih.govresearchgate.net

Flow Chemistry and Continuous Manufacturing Techniques

Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, is emerging as a powerful technology for the synthesis of quinolines. numberanalytics.comresearchgate.net This approach offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability and reproducibility. numberanalytics.comresearchgate.netresearchgate.net

Several quinoline synthesis methods have been successfully adapted to flow systems:

A continuous photochemical process has been developed for a tandem alkene isomerization and cyclocondensation cascade, producing a range of quinoline products. researchgate.netvapourtec.com This method demonstrates high productivity, with throughputs exceeding one gram per hour, and has been telescoped with a subsequent hydrogenation step to produce tetrahydroquinolines. researchgate.netvapourtec.com

The synthesis of 3-cyanoquinolines via a photochemical iminyl radical cyclization has been demonstrated in a continuous-flow setup, which improves the safety of handling potentially hazardous intermediates. acs.org

Classical syntheses, such as the Doebner-Miller and Skraup reactions, have also been adapted to continuous flow processes, showcasing the versatility of this technology. researchgate.net

Flow chemistry represents a significant step towards more efficient, safer, and scalable manufacturing of quinoline-based compounds, facilitating the transition from laboratory-scale discovery to industrial production. researchgate.netresearchgate.net

Chemical Reactivity and Strategic Derivatization of 4 Methoxy 7 Trifluoromethyl Quinoline

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Nucleus

The reactivity of the quinoline core is significantly modulated by the opposing electronic effects of the methoxy (B1213986) and trifluoromethyl substituents. Quinoline itself undergoes electrophilic substitution, primarily at positions C-5 and C-8, under vigorous conditions. uop.edu.pk Conversely, nucleophilic substitution typically occurs at C-2 and C-4. uop.edu.pk The substituents on the 4-methoxy-7-(trifluoromethyl)quinoline scaffold further refine this inherent reactivity.

The methoxy group at the C-4 position is a key site for nucleophilic substitution. While the methoxy group is an electron-donating group by resonance, the C-4 position of the quinoline nucleus is inherently electron-deficient and susceptible to nucleophilic attack. This makes the methoxy group a viable leaving group, particularly in the presence of potent nucleophiles.

Research on analogous 4-methoxyquinoline (B1582177) derivatives has demonstrated that this position is reactive toward nucleophilic displacement. For instance, studies have shown that methoxyquinoline moieties can undergo nucleophilic aromatic substitution (SNAr) reactions where the C-4 substituent is displaced by nucleophiles such as thiols. researchgate.net In one study, a complex molecule containing a 7-methoxyquinolin-4-yloxy group was found to react with glutathione (B108866) and N-acetyl cysteine, resulting in the displacement of the entire aryloxy group, which is mechanistically similar to displacing a methoxy group. researchgate.net This reactivity is crucial as it allows for the direct introduction of a wide range of functional groups at the C-4 position, a common strategy in the synthesis of biologically active molecules. The reaction proceeds because the quinoline ring system can stabilize the negative charge of the Meisenheimer complex intermediate formed during the SNAr reaction.

The trifluoromethyl (-CF3) group at the C-7 position profoundly influences the reactivity of the entire quinoline nucleus. As one of the strongest electron-withdrawing groups, it significantly deactivates the benzene (B151609) portion of the quinoline ring system towards electrophilic aromatic substitution. Any electrophilic attack would be directed away from the electron-poor benzene ring and would likely require harsh reaction conditions.

Conversely, the -CF3 group's strong inductive effect enhances the electrophilicity of the quinoline ring system, making it more susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. This electronic influence is a key factor in the reactivity observed at the C-4 methoxy position. The electron-withdrawing nature of the CF3 group has been noted as a decisive factor in directing reaction pathways in substituted quinolines. beilstein-archives.org This deactivation of one ring and activation of the other allows for regioselective functionalization, a highly desirable trait in synthetic chemistry. The presence of the trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and receptor binding affinity. mdpi.com

Functionalization of the Trifluoromethyl Group

Direct chemical modification of the trifluoromethyl group is exceptionally challenging due to the immense strength and inertness of the carbon-fluorine (C-F) bond. rsc.org The C-F bond is the strongest single bond in organic chemistry, making its activation a formidable task. rsc.org However, significant progress has been made in the field of C-F bond activation, primarily focusing on trifluoromethylalkenes and other activated systems. rsc.org For aromatic compounds like this compound, direct functionalization of the CF3 group remains a largely unexplored and difficult transformation that would require specialized and harsh reaction conditions, such as reductive or radical pathways.

Directed C-H Functionalization Strategies

Modern synthetic chemistry has increasingly focused on the direct functionalization of carbon-hydrogen (C-H) bonds as a means to streamline the synthesis of complex molecules. nih.gov These methods offer an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. For the this compound scaffold, several C-H positions on the quinoline ring are potential targets for such strategies.

Transition metal catalysis is the cornerstone of C-H activation. nih.govmdpi.com The nitrogen atom in the quinoline ring can act as a directing group, facilitating the regioselective functionalization of the C-8 position. Furthermore, protocols for the meta-C-H functionalization of pyridines and quinolines have been developed, which could potentially be applied to functionalize the C-6 or C-8 positions relative to the nitrogen atom through a dearomatization-rearomatization process. nih.govresearchgate.net These reactions can introduce a variety of functional groups, including alkyl, aryl, and halogen moieties, providing a powerful tool for modifying the quinoline core without relying on the inherent electronic biases of the substituents. mdpi.comnih.gov

Transition Metal-Mediated Cross-Coupling for Scaffold Diversification

Transition metal-mediated cross-coupling reactions are indispensable tools for the derivatization of heterocyclic scaffolds. rsc.org While the methoxy group at C-4 can be a site for nucleophilic substitution, it can also be converted into a more reactive group for cross-coupling, such as a triflate or a halide. For instance, the related compound 4-chloro-7-(trifluoromethyl)quinoline (B56677) is a commercially available building block used in synthesis. sigmaaldrich.comnist.gov The chlorine atom at C-4 is readily displaced or used in a variety of cross-coupling reactions.

Should this compound be converted to its 4-chloro or 4-bromo derivative, a vast array of transformations becomes accessible:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a critical transformation in the synthesis of many pharmaceuticals.

Heck Coupling: Reaction with alkenes to install vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

These reactions provide a robust platform for systematically modifying the quinoline structure, enabling the exploration of the chemical space around the core scaffold. nih.gov

Table 1: Potential Transition Metal-Mediated Cross-Coupling Reactions on a Halogenated 4-X-7-(trifluoromethyl)quinoline Intermediate
Reaction NameCoupling PartnerCatalyst System (Typical)Bond FormedResulting Functional Group
Suzuki-MiyauraR-B(OH)₂Pd(PPh₃)₄, BaseC-CAryl, Vinyl, Alkyl
Buchwald-HartwigR₂NHPd₂(dba)₃, Ligand, BaseC-NAmino
HeckAlkenePd(OAc)₂, Ligand, BaseC-CAlkenyl
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, CuI, BaseC-CAlkynyl
StilleR-Sn(Bu)₃Pd(PPh₃)₄C-CAryl, Vinyl, Alkyl

Exploitation of Reactivity for Library Synthesis and Combinatorial Chemistry

The diverse reactivity of the this compound scaffold makes it an excellent starting point for the generation of chemical libraries for high-throughput screening in drug discovery. researchgate.net The strategic incorporation of the trifluoromethyl group can impart unique pharmacological properties. researchgate.net The multiple reaction handles on the molecule allow for systematic structural diversification.

A typical combinatorial chemistry approach could involve:

C-4 Diversification: Nucleophilic substitution of the methoxy group with a library of amines, thiols, or alcohols.

C-H Functionalization: Directed C-H activation at various positions on the ring to introduce a second point of diversity.

Cross-Coupling: Conversion of the methoxy group to a halide followed by a suite of transition metal-catalyzed cross-coupling reactions with a library of coupling partners.

By combining these strategies, a large number of unique analogues can be rapidly synthesized from a common precursor. This approach is central to modern medicinal chemistry for the discovery of new lead compounds and for structure-activity relationship (SAR) studies. The quinoline scaffold itself is a privileged structure found in numerous pharmaceuticals, and libraries based on this core are of significant interest. mdpi.comnih.gov

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. wikipedia.orgnih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and optimized geometry of the molecule. wikipedia.org For quinoline (B57606) derivatives, DFT calculations are routinely used to obtain optimized geometric parameters (bond lengths and angles) and to analyze electronic properties that govern the molecule's behavior. scirp.orgnih.gov The process begins with optimizing the molecule's geometry to find its most stable, lowest-energy configuration. rsc.org This optimized structure serves as the basis for all subsequent property calculations.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting a molecule's chemical reactivity and electronic transitions. researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an an electrophile. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. rsc.org A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. rsc.orgarabjchem.org Conversely, a small energy gap suggests the molecule is more reactive, more polarizable, and prone to intramolecular charge transfer, which can be crucial for biological activity. scirp.orgrsc.org For various quinoline derivatives, this energy gap is a key indicator of their potential as functional materials or bioactive agents. arabjchem.org

Illustrative FMO Data for Quinoline Derivatives

This table presents typical values for related compounds to illustrate the concepts, as specific experimental or calculated values for 4-methoxy-7-(trifluoromethyl)quinoline are not available in the provided search results.

ParameterIllustrative Value (eV)Significance
EHOMO-6.5 to -8.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability. nih.govarabjchem.org
ELUMO-1.0 to -2.5 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. nih.govarabjchem.org
Energy Gap (ΔE)4.0 to 5.0 eVDifference between LUMO and HOMO energies; indicates chemical reactivity and kinetic stability. arabjchem.org

The distribution of electron density in the HOMO and LUMO orbitals reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. In many quinoline derivatives, the HOMO density is often located on the quinoline ring and electron-donating substituents, while the LUMO density is spread across the ring system, particularly on areas with electron-withdrawing groups. rsc.org

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's stability and reactivity. nih.govnih.gov These parameters are calculated using DFT and help in understanding the molecule's behavior in chemical reactions. rsc.org

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is the negative of the chemical potential (μ). arabjchem.org

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.govrsc.org

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile. arabjchem.org

These descriptors are invaluable for comparing the reactivity of different molecules and predicting their interaction tendencies. nih.gov

Key Chemical Reactivity Descriptors

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron. arabjchem.org
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added. arabjchem.org
Electronegativity (χ)χ = (I + A) / 2Describes the tendency to attract electrons. rsc.org
Chemical Hardness (η)η = (I - A) / 2Measures resistance to charge transfer. A high value indicates greater stability. arabjchem.orgrsc.org
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness; indicates higher reactivity.
Electrophilicity Index (ω)ω = μ² / (2η) where μ = -χMeasures the electrophilic power of a molecule. arabjchem.orgrsc.org

Molecular Dynamics Simulations and Adsorption Phenomena

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. wikipedia.org For a compound like this compound, MD simulations can provide deep insights into its conformational flexibility and its interactions with other molecules, such as solvent molecules or a biological receptor. nih.govmdpi.com

The simulation begins with the docked protein-ligand complex placed in a simulated environment, often a box of water molecules with ions to neutralize the system. mdpi.com The system is then allowed to evolve over a set period (e.g., 100 nanoseconds), with the forces between atoms and the resulting motions calculated at very short time intervals. mdpi.comnih.gov Analysis of the resulting trajectory can reveal:

Stability of the Complex: Root Mean Square Deviation (RMSD) is monitored to see if the protein-ligand complex reaches a stable equilibrium or undergoes significant conformational changes. nih.govmdpi.com

Flexibility of Residues: Root Mean Square Fluctuation (RMSF) analysis identifies which parts of the protein or ligand are rigid and which are flexible. nih.gov

Solvent Accessible Surface Area (SASA): This metric measures the surface area of the molecule accessible to the solvent, providing information on how the compound's conformation might change upon binding. nih.gov

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and its target, which are crucial for binding stability. nih.gov

These simulations are essential for validating docking results and understanding the dynamic nature of the ligand-target interaction. nih.govnih.gov

Molecular Modeling for Ligand-Target Interactions

Molecular modeling, particularly molecular docking, is a key computational technique to predict how a ligand like this compound might bind to a protein target. nih.govnih.gov This method places the ligand into the binding site of a receptor in various orientations and conformations, calculating a "docking score" that estimates the binding affinity. researchgate.netnih.gov A more negative score typically indicates a more favorable binding interaction. researchgate.net

For quinoline derivatives, docking studies have been widely used to investigate their potential as inhibitors for various enzymes, such as kinases and reverse transcriptase. nih.govnih.gov The analysis of the docked pose reveals crucial information:

Binding Mode: The specific orientation and conformation of the ligand within the active site.

Key Interactions: Identification of specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or π-π stacking. nih.govnih.gov

These studies are instrumental in structure-based drug design, allowing for the rational modification of the ligand to improve its binding affinity and selectivity for a specific biological target. nih.govresearchgate.net

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different three-dimensional shapes a molecule can adopt due to rotation around its single bonds. fiveable.melibretexts.org For this compound, the orientation of the methoxy (B1213986) (-OCH₃) group relative to the quinoline ring is a key conformational variable.

Computational methods can be used to perform a systematic search of the molecule's conformational space to identify all stable conformers (local minima on the potential energy surface). fiveable.me By calculating the relative energies of these conformers, an energy landscape can be constructed. This landscape reveals the most stable (lowest energy) conformation and the energy barriers required for interconversion between different conformers. libretexts.org Factors like steric hindrance and intramolecular interactions (e.g., hydrogen bonds) heavily influence the stability of different conformations. libretexts.orgnih.gov Understanding the preferred conformation is critical, as the biological activity of a molecule is often dependent on its ability to adopt a specific 3D shape that is complementary to its target's binding site. nih.gov

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. rsc.org For the synthesis of quinolines, various classical methods exist, such as the Skraup, Doebner-von Miller, and Friedländer syntheses. iipseries.orgnih.gov DFT calculations can be employed to map the entire reaction pathway for these syntheses. rsc.org

This involves:

Identifying Intermediates and Transition States: Calculating the structures and energies of all species along the proposed reaction coordinate.

Calculating Activation Energies: Determining the energy barriers for each step of the reaction, which helps identify the rate-determining step.

Validating Proposed Mechanisms: Comparing computed energy profiles for different possible pathways to determine the most energetically favorable route. rsc.org

For instance, computational studies can clarify the role of catalysts, such as acids or transition metals, in facilitating the cyclization and aromatization steps that form the quinoline ring. rsc.orgmdpi.com This detailed understanding at the molecular level is invaluable for optimizing reaction conditions to improve yields and develop new synthetic strategies. acs.org

Specialized Applications in Chemical and Materials Sciences

Catalytic Applications: Quinoline (B57606) Derivatives as Ligands and Directing Groups

While direct catalytic applications of 4-methoxy-7-(trifluoromethyl)quinoline are not extensively documented in dedicated research, the broader class of quinoline derivatives is well-established for its utility in catalysis. The principles governing their function provide a framework for understanding the potential roles of this specific molecule.

The design of effective quinoline-based catalysts hinges on the electronic and steric properties of the quinoline core and its substituents. The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it a potent ligand for coordinating with metal centers. The properties of this coordination can be finely tuned by the substituents on the carbocyclic and heterocyclic rings.

Key design principles include:

Electronic Tuning: Substituents dramatically alter the electron density on the nitrogen atom. Electron-donating groups (EDGs) like the methoxy (B1213986) (-OCH₃) group at the C4 position increase the electron density, enhancing the quinoline's ability to act as a Lewis base and a sigma-donating ligand. Conversely, electron-withdrawing groups (EWGs) like the trifluoromethyl (-CF₃) group at the C7 position decrease the electron density. This dual substitution in this compound creates a "push-pull" effect, which can lead to unique reactivity and stability in a catalytic complex.

Steric Hindrance: The size and position of substituents can control the access of substrates to the catalytic center, influencing the selectivity of a reaction. The groups on this compound are relatively modest in size, suggesting they may not impose significant steric hindrance.

Hemilability: The methoxy group, in particular, can act as a hemilabile ligand. This means it can coordinate to a metal center and then dissociate, opening up a coordination site for a substrate to bind during a catalytic cycle. This property is highly valuable in designing efficient catalysts.

Table 1: Influence of Substituents on Quinoline Catalyst Design

Substituent Group Position on Quinoline Electronic Effect Potential Influence on Catalytic Activity
Methoxy (-OCH₃) 4 Electron-Donating Enhances ligand donation, potential for hemilability

Quinoline derivatives serve as crucial components in a variety of metal-catalyzed organic transformations. They can function as ligands that stabilize and activate the metal catalyst or as directing groups that guide a reaction to a specific site on a substrate.

For a molecule like this compound, its potential roles would include:

Ligand in Cross-Coupling Reactions: In reactions like Suzuki, Heck, and Sonogashira couplings, quinoline-based ligands are used to stabilize palladium or copper catalysts. The electronic push-pull nature of this compound could offer a balance of stability and reactivity to the metal center, potentially leading to higher yields and faster reaction rates.

Directing Group in C-H Activation: The nitrogen atom of the quinoline can coordinate to a metal catalyst (e.g., palladium, rhodium, ruthenium) and direct the activation of a nearby C-H bond. This allows for the selective functionalization of otherwise unreactive positions on a molecule. The specific substitution pattern on the quinoline can influence the efficiency and regioselectivity of this process.

Integration into Advanced Materials and Optoelectronic Devices

The photophysical properties of quinoline derivatives, which are heavily influenced by their substituents, make them attractive candidates for use in advanced materials and electronic devices. The combination of methoxy and trifluoromethyl groups is particularly relevant for tuning the emission and electron-transport properties of the molecule.

The quinoline scaffold is inherently fluorescent, and its emission properties can be tailored for specific applications. The addition of an N-dimethyl group to a quinoline core, for instance, has been shown to induce fluorescence, creating opportunities for tracking molecules within cells. nih.gov

For this compound, the design principles for creating a fluorescent probe would involve:

Modulation of Photophysical Properties: The electron-donating methoxy group and the electron-withdrawing trifluoromethyl group can create an intramolecular charge transfer (ICT) state upon photoexcitation. This ICT character is often associated with high fluorescence quantum yields and sensitivity to the local environment (solvatochromism), making the molecule a potential sensor for polarity or viscosity.

Bioconjugation: To be used as a bioimaging agent, the quinoline core would need to be further functionalized with a reactive group that allows it to be attached to a biomolecule (e.g., a protein or nucleic acid) or a targeting moiety that directs it to a specific cellular location, such as the endoplasmic reticulum. nih.gov A related compound, 7-Methoxy-4-(trifluoromethyl)coumarin, serves as a fluorogenic substrate for enzymes, releasing a fluorescent product upon cleavage, which demonstrates the utility of this substitution pattern in designing probes. caymanchem.com

Table 2: Potential Photophysical Properties of this compound

Property Predicted Characteristic Rationale
Excitation Wavelength UV-A to Blue region Based on quinoline core and substituent effects
Emission Wavelength Blue to Green region Dependent on solvent polarity due to potential ICT state

In the realm of organic electronics, materials with tailored energy levels (HOMO/LUMO) and charge-transport properties are essential. The incorporation of trifluoromethyl groups is a known strategy for designing n-type organic semiconductors, which are crucial for the development of efficient electronic devices. researchgate.net

OLEDs: Quinoline derivatives can be used as host materials or emitters in the emissive layer of an OLED. The high fluorescence efficiency and tunable emission color of molecules like this compound make it a candidate for a blue or green emitter. The methoxy group can help in solubilizing the material for solution-based processing, while the trifluoromethyl group can improve electron injection and transport, leading to a more balanced charge flux and higher device efficiency.

Organic Field-Effect Transistors (OFETs): The strong electron-withdrawing nature of the -CF₃ group is critical for developing n-type (electron-transporting) materials for OFETs. researchgate.net While p-type (hole-transporting) organic semiconductors are common, stable and efficient n-type materials are less so. The trifluoromethyl group on the quinoline core lowers the LUMO energy level, facilitating electron injection and transport. Therefore, this compound could serve as a building block for larger, conjugated systems designed for n-channel or ambipolar OFETs.

The properties that make this compound interesting for OLEDs and OFETs also make it a valuable monomer or additive in polymer chemistry.

Fluorinated Polymers: Incorporating this quinoline derivative into a polymer backbone could create materials with unique properties. The trifluoromethyl groups can enhance thermal stability, chemical resistance, and hydrophobicity.

Conductive Polymers: If polymerized into a conjugated system, the resulting polymer could have interesting semiconducting properties, suitable for applications in printed electronics, sensors, or antistatic coatings. The methoxy group could be used to tune the polymer's solubility, allowing for easier processing and fabrication of thin films.

Luminescent Polymers: Polymers containing the this compound moiety could be highly fluorescent. Such materials are sought after for use in solid-state lighting, polymer-based lasers, and as active layers in polymer light-emitting diodes (PLEDs).

Role in Agrochemical Chemistry (Mechanism-Oriented)

The trifluoromethyl group is a key structural feature in many modern agrochemicals due to its strong electron-withdrawing nature, which can significantly enhance the biological activity of a molecule. Similarly, the quinoline scaffold is present in numerous bioactive compounds, including several commercialized pesticides. However, based on available scientific literature and patent databases, there is currently no specific, publicly documented research detailing the role or mechanism of action of This compound as an agrochemical agent.

While related quinoline derivatives have been investigated for their potential as fungicides, herbicides, and insecticides, specific studies on the agrochemical properties and mechanistic pathways of this compound are not found in the current body of research. For instance, derivatives of 2,8-bis(trifluoromethyl)-4-quinolinol have shown promise as antifungal agents against various plant pathogens. In a different application, certain quinazoline (B50416) derivatives, which share a similar bicyclic core structure, have been developed as potent inhibitors of NADH:ubiquinone oxidoreductase in insects, leading to their insecticidal effects. Another example is the insecticide flometoquin, which is a structurally complex phenoxy-quinoline.

The absence of direct research on this compound in an agrochemical context means that no specific mechanism of action (e.g., as a fungicide, herbicide, or insecticide) has been elucidated for this particular compound. Further research would be required to determine if this compound exhibits any valuable bioactivity in agricultural applications and to understand its potential mode of action.

Interactive Data Table: Agrochemical Activity of Related Quinolines

While no data exists for this compound, the following table presents findings on related quinoline derivatives to illustrate the type of data generated in agrochemical research.

Compound/Derivative ClassTarget Organism/PestType of ActivityKey FindingsReference
2,8-bis(trifluoromethyl)-4-quinolinol DerivativesSclerotinia sclerotiorum, Botrytis cinereaAntifungalCompound Ac12 showed high efficacy, with EC50 values of 0.52 and 0.50 μg/mL, respectively.
FlometoquinThrips speciesInsecticidalDemonstrates strong and quick action against various thrips at nymphal and adult stages.
QuinoxyfenPowdery mildew (Erysiphe graminis)FungicidalActs systemically and inhibits the development of appressoria.
4-substituted Quinazoline DerivativesInsectsInsecticidalAct as potent inhibitors of NADH:ubiquinone oxidoreductase.

Pre Clinical Chemical Biology and Structure Activity Relationship Sar Methodologies

Methodologies for Deriving Structure-Activity Relationships for Quinoline (B57606) Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to identifying the structural features of a molecule responsible for its biological effects. For the quinoline scaffold, these methodologies often involve systematic modification of the core structure and its substituents to map out the chemical space and optimize for desired activities.

Key methodologies include:

Substituent Modification: Researchers systematically alter the groups at various positions on the quinoline ring. For instance, in the case of 4-aminoquinolines, modifying the substituent at the 7-position has been shown to have a significant impact on biological activity. researchgate.net The introduction of an electron-withdrawing group, such as the trifluoromethyl (CF3) group at the 7-position, is a common strategy. researchgate.net This group can influence the electronic properties of the entire ring system, affecting factors like the pKa of the quinoline nitrogen. researchgate.net

Comparative Analysis: The activities of a series of analogs are compared to deduce trends. For example, studies on 4-anilinoquinolines as kinase inhibitors have shown that the nature and position of substituents on both the quinoline core and the aniline (B41778) moiety dramatically affect potency and selectivity. nih.gov The presence of a trifluoromethyl group at the 7-position of the quinoline, as seen in 7-(Trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine, has been explored in the context of inhibiting Cyclin G Associated Kinase (GAK). nih.gov

3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship): Computational techniques like Comparative Molecular Field Analysis (CoMFA) are used to build 3D models that correlate the steric and electrostatic fields of molecules with their biological activity. mdpi.com These models can then generate contour maps that highlight regions where bulky or electron-rich/poor groups may enhance or diminish activity, guiding the design of new, more potent compounds. mdpi.com

The trifluoromethyl group at the C-7 position is particularly notable. Its strong electron-withdrawing nature can significantly alter the molecule's interaction with biological targets. researchgate.net This is often compared with other groups at the same position to build a comprehensive SAR profile. For example, in a series of 4-aminoquinoline (B48711) antiplasmodials, the electron-withdrawing capacity of the group at the 7-position was found to correlate with β-hematin inhibitory activity. researchgate.net

Rational Design Principles for Ligands and Molecular Probes

The rational design of ligands and molecular probes based on the quinoline scaffold is a targeted approach that leverages structural information to create molecules with specific functions. nih.gov This contrasts with high-throughput screening, which tests large libraries of compounds more randomly.

Core principles of rational design include:

Scaffold-Based Design: The quinoline core serves as a rigid framework upon which functional domains can be strategically placed. nih.gov For instance, in designing fluorescent probes, different positions on the quinoline ring can be designated for tuning photophysical properties, introducing structural diversity, or modulating compound polarization. nih.gov

Target-Oriented Design: When the structure of the biological target (e.g., an enzyme's active site) is known, ligands can be designed to fit precisely into the binding pocket. For kinase inhibitors, the 4-anilinoquinoline scaffold is designed to place the quinoline ring in the adenine-binding region of the ATP pocket, while the aniline group projects into a "back-cleft" pocket, and substituents at the 6- and 7-positions are directed toward the protein surface. soton.ac.uk This allows for fine-tuning of selectivity.

Bioisosteric Replacement: This involves substituting one chemical group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. For example, a methoxy (B1213986) group might be moved to different positions or replaced with other small alkyl groups to probe the space within a binding pocket and optimize interactions. nih.gov In the development of GAK inhibitors, moving methoxy groups on the aniline ring of 4-anilinoquinolines led to significant changes in activity. nih.gov

The combination of a methoxy group at the 4-position and a trifluoromethyl group at the 7-position in the quinoline scaffold represents a specific application of these design principles, aiming to balance electronic properties, steric bulk, and potential hydrogen bonding to achieve a desired biological profile.

Molecular Recognition and Binding Interaction Studies at a Chemical Level

Molecular recognition describes the specific interaction between two or more molecules through non-covalent forces. For quinoline derivatives, understanding these interactions at a chemical level is key to explaining their biological effects.

Hydrogen Bonding: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. In the context of kinase inhibition, this nitrogen often forms a crucial hydrogen bond with a "hinge" region residue in the ATP binding site of the kinase, mimicking the interaction of adenine.

Hydrophobic and Aromatic Interactions: The planar aromatic rings of the quinoline scaffold readily participate in π-stacking and hydrophobic interactions with aromatic and aliphatic amino acid residues in a protein's binding pocket. mdpi.com The trifluoromethyl group, while electron-withdrawing, is also lipophilic and can engage in favorable hydrophobic interactions.

Influence of Substituents: The substituents dictate the specifics of these interactions. The 7-trifluoromethyl group, due to its electron-withdrawing properties, can influence the hydrogen-bonding capability of the quinoline nitrogen. researchgate.net A methoxy group can act as a hydrogen bond acceptor and its position can orient the molecule within a binding site. nih.gov

In silico molecular docking studies are frequently used to visualize these interactions. For example, docking of 4-anilinoquinolines into the GAK kinase domain reveals how the quinoline core anchors the molecule and how different substituents explore various sub-pockets, leading to variations in binding affinity and selectivity. nih.govsoton.ac.uk

Elucidation of Molecular Mechanisms of Interaction (e.g., Enzyme Inhibition Kinetics, Receptor Binding Mechanisms)

Determining the molecular mechanism of action involves moving beyond static binding pictures to understand the functional consequences of the molecular interactions. This is often achieved through enzyme inhibition kinetics and receptor binding assays.

For quinoline-based kinase inhibitors, kinetic studies are essential. These inhibitors often act as ATP-competitive inhibitors, meaning they bind to the same site as ATP and prevent it from binding and phosphorylating substrate proteins.

Key Parameters from Inhibition Studies:

IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a measure of inhibitor potency.

Ki (Inhibition constant): A more specific measure of the binding affinity of the inhibitor to the enzyme.

Kd (Dissociation constant): Measures the affinity of a compound for a protein, with lower values indicating higher affinity.

Studies on 4-anilinoquinoline analogs provide insight into the potential mechanisms of compounds like 4-methoxy-7-(trifluoromethyl)quinoline. For example, a series of 4-anilinoquinolines were evaluated for their inhibitory activity against Cyclin G Associated Kinase (GAK). The data revealed that small changes to the substitution pattern could lead to dramatic shifts in potency and selectivity.

Table 1: Kinase Inhibition Data for Selected 4-Anilinoquinoline Analogs

CompoundDescriptionTarget KinaseActivity (Kd or Ki)Selectivity
1 4-(3,4,5-trimethoxyanilino)quinolineGAKKd = 5.3 nM soton.ac.ukHigh vs. other NAK family kinases soton.ac.uk
3 4-(3,4,5-trimethoxyanilino)quinazolineGAKKd = 15 nM soton.ac.ukActive on EGFR, ERBB2, BUB1 nih.gov
9 4-(3-methoxyanilino)quinolineGAKKi = 5.7 nM nih.gov>2500-fold vs. other NAK family kinases nih.gov
51 7-(Trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amineGAKData not specified, but synthesized for evaluation nih.govNot specified

This table is interactive. Click on the headers to sort.

The data shows that the 4-anilinoquinoline scaffold is a potent GAK inhibitor. nih.govsoton.ac.uk The analog with a single 3-methoxy group (Compound 9) retained high potency and selectivity, while the quinazoline (B50416) version (Compound 3) showed reduced GAK potency and broader kinase activity. nih.govsoton.ac.uk The synthesis of the direct analog, 7-(Trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine (Compound 51), indicates the exploration of the 7-trifluoromethyl group's effect on this activity. nih.gov

Emerging Research Directions and Uncharted Avenues

Novel Synthetic Approaches for Complex 4-methoxy-7-(trifluoromethyl)Quinoline Derivatives

The synthesis of quinoline (B57606) derivatives has evolved significantly from classical methods like the Skraup and Friedländer reactions. nih.govyoutube.com Modern research focuses on developing more efficient, sustainable, and versatile strategies to access structurally complex quinoline molecules. These new methods are crucial for generating novel derivatives of this compound for advanced applications.

Recent advancements include transition-metal-catalyzed reactions, C-H bond activation, and innovative cyclization strategies that offer high atom economy and functional group tolerance. mdpi.comrsc.org For instance, methods employing copper or ruthenium catalysts facilitate the construction of the quinoline core under milder conditions than traditional approaches. mdpi.com Photocatalysis, using visible light to drive reactions, and microwave-assisted synthesis are also gaining traction as green chemistry approaches that can reduce reaction times and improve yields. mdpi.comresearchgate.net

Multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a complex product, are particularly promising for building diverse libraries of quinoline derivatives. rsc.orgrsc.org Strategies like the Povarov reaction, which involves a [4+2] cycloaddition, can be adapted to create highly substituted quinoline scaffolds from simple precursors. rsc.org The development of novel catalysts, including reusable solid acid catalysts and metal-organic frameworks (MOFs), further enhances the efficiency and environmental friendliness of these synthetic routes. mdpi.comrsc.org These methodologies are instrumental in synthesizing complex derivatives built upon the this compound framework.

Table 1: Comparison of Modern Synthetic Strategies for Quinoline Derivatives

Synthetic Strategy Description Key Advantages Catalyst/Conditions Relevant Findings
C-H Activation/Annulation Direct functionalization of C-H bonds to form the quinoline ring system. High atom economy, reduces pre-functionalization steps. Transition metals (e.g., Ru, Cu, Co). mdpi.comrsc.org Enables the synthesis of polysubstituted quinolines from readily available anilines and ketones or alkynes. mdpi.com
Multicomponent Reactions (MCRs) Three or more reactants combine in a one-pot reaction to form the final product. High efficiency, molecular diversity, operational simplicity. rsc.orgrsc.org Acid catalysts (e.g., CSA), metal catalysts (e.g., Zinc-based MOFs). rsc.org The Povarov reaction is a key example used to produce diverse N-heterocycles. rsc.org
Photocatalysis Use of visible light to initiate and drive chemical reactions. Green methodology, mild reaction conditions. Organic dyes (e.g., Eosin Y), 9,10-phenanthrenequinone. mdpi.com Allows for efficient electrocyclization and cascade reactions to form the quinoline scaffold. mdpi.com
Microwave-Assisted Synthesis Application of microwave irradiation to heat reactions. Rapid reaction times, often improved yields, enhanced reaction control. researchgate.net Often used with solid acid catalysts like Nafion NR50. mdpi.com Successfully applied to classic methods like the Friedländer and Skraup syntheses to improve efficiency. mdpi.commdpi.com

Advanced Spectroscopic Methodologies for In Situ Reaction Monitoring

Understanding reaction mechanisms and kinetics is fundamental to optimizing synthetic pathways. Advanced spectroscopic techniques are increasingly being employed for real-time, in situ monitoring of chemical reactions, providing dynamic insights that are unattainable through traditional offline analysis. researchgate.net These process analytical technologies (PAT) are invaluable for studying the formation of complex quinoline derivatives.

Techniques such as time-resolved spectroscopy can directly observe transient intermediates in photochemical reactions, as demonstrated in studies of quinoline-caged compounds. nih.gov For thermal reactions, in situ Raman and Fourier-transform infrared (FTIR) spectroscopy allow for continuous tracking of reactant consumption and product formation without disturbing the reaction mixture. researchgate.netresearchgate.net This approach has been used to uncover kinetic insights into photocatalytic oxidations and other complex transformations. researchgate.net

Furthermore, advanced nuclear magnetic resonance (NMR) techniques, particularly two-dimensional (2D) NMR experiments like COSY, are powerful tools for the unambiguous structure elucidation of complex quinoline derivatives, helping to resolve connectivity that is often unclear in simple 1D spectra. researchgate.net The integration of these spectroscopic methods with theoretical calculations, such as Density Functional Theory (DFT), provides a comprehensive understanding of both the electronic structure and the reaction dynamics of quinoline synthesis. nih.govarabjchem.org

Table 2: Spectroscopic Methods for Reaction Analysis

Methodology Application Information Gained Key Advantages
Time-Resolved Transient Absorption Spectroscopy Studying ultrafast photochemical reactions. Direct observation of excited states and reaction intermediates on picosecond to nanosecond timescales. nih.gov Provides direct mechanistic evidence for light-induced reactions.
***In Situ* Raman & FTIR Spectroscopy** Real-time monitoring of reaction progress. Kinetic data, concentration profiles of reactants and products, identification of functional group changes. researchgate.net Non-invasive, provides continuous data stream, suitable for various reaction conditions.
2D NMR Spectroscopy (e.g., COSY, HSQC) Unambiguous structure elucidation of complex products. Correlation of spin systems, establishing proton-proton and proton-carbon connectivity. researchgate.net Resolves spectral overlap and confirms the structure of highly substituted isomers.
Density Functional Theory (DFT) Calculations Theoretical investigation of molecular properties and reactivity. Frontier molecular orbitals (HOMO/LUMO), charge distribution, bond dissociation energies, predicted spectra. arabjchem.org Complements experimental data to explain reactivity and predict spectroscopic features. nih.gov

Integration of Machine Learning and AI in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the design and synthesis of new molecules. springernature.com These computational tools can analyze vast datasets of chemical reactions to predict outcomes, propose novel synthetic routes, and design compounds with specific desired properties. preprints.orgpreprints.org

Furthermore, AI is used in de novo drug design, where algorithms generate novel molecular structures optimized for specific biological targets or physicochemical properties. mdpi.commdpi.com By combining the quinoline scaffold with various functional groups, these models can propose new derivatives of this compound with potentially enhanced activity. mdpi.com This data-driven approach allows chemists to prioritize the most promising synthetic targets, making the discovery process more efficient and cost-effective. preprints.org

Table 3: Applications of AI/ML in Quinoline Chemistry

AI/ML Application Description Model Type Impact on Research
Retrosynthetic Analysis Predicts potential synthetic pathways for a target molecule by working backward from the product. preprints.orgpharmafeatures.com Transformer-based neural networks, graph-based models. Accelerates synthesis planning from days to minutes; identifies novel and efficient routes. preprints.org
Reaction Prediction Predicts the most likely product(s) of a given set of reactants and conditions. Sequence-to-sequence models, graph-convolutional neural networks. researchgate.net Helps prioritize experimental efforts and avoid non-viable reaction pathways.
***De Novo* Compound Design** Generates novel molecular structures with optimized properties. Generative Adversarial Networks (GANs), Reinforcement Learning (RL). researchgate.net Enables the exploration of vast chemical spaces for new derivatives with desired functions. mdpi.com
QSAR & Property Prediction Models the relationship between chemical structure and biological activity or physicochemical properties. Multitask deep neural networks, graph-based models. mdpi.com Guides the design of molecules with improved activity and drug-like properties.

Exploration of Supramolecular Chemistry with Quinoline Scaffolds

Supramolecular chemistry investigates the interactions between molecules, focusing on the design of large, well-organized structures held together by non-covalent forces such as hydrogen bonding and π–π stacking. nwhitegroup.com The planar, aromatic structure of the quinoline ring makes it an excellent building block, or "tecton," for constructing complex supramolecular assemblies. rsc.org

The electron distribution within the this compound system makes it particularly suitable for forming directed intermolecular interactions. The electron-rich methoxy (B1213986) group and the nitrogen atom can act as hydrogen bond acceptors, while the electron-deficient trifluoromethyl-substituted ring can engage in favorable π–π stacking interactions with electron-rich aromatic systems. rsc.orgnih.gov

Research in this area explores the self-assembly of quinoline derivatives into higher-order structures like dimers, polymers, and gels. rsc.orgrsc.org By coordinating with metal ions, quinoline-based ligands can form metallo-supramolecular assemblies, creating materials with unique photophysical or catalytic properties. mdpi.comnih.gov The ability to control the assembly of molecules in two or three dimensions by modifying the quinoline scaffold opens up possibilities for creating novel functional materials, from sensors to molecular machines. titech.ac.jp

Table 4: Supramolecular Assemblies Based on Quinoline Scaffolds

Assembly Type Driving Interactions Description Potential Applications
π–π Stacking Dimers/Polymers Overlap of aromatic π-orbitals. Quinoline rings stack on top of each other, often in a head-to-tail arrangement, to form discrete dimers or extended 1D chains. rsc.org Development of conductive materials, liquid crystals.
Organogels Hydrogen bonding, van der Waals forces. A quinoline-based gelator molecule self-assembles in a solvent to form a 3D fibrous network that immobilizes the solvent. rsc.org Smart materials responsive to external stimuli (e.g., acid vapors). rsc.org
Metallo-Supramolecular Polymers Coordination of quinoline nitrogen to metal ions (e.g., Zn²⁺, Cu⁺, Ag⁺). mdpi.comnih.gov Ligands containing two or more quinoline units bridge metal centers to form extended polymeric chains or networks. mdpi.com Solid-state fluorescent sensors, catalysts. mdpi.com
2D-Assembled Sheets Directed packing of functionalized scaffolds. Tripodal scaffolds containing chromophores can direct their assembly into highly ordered 2D sheets. titech.ac.jp Organic electronics, thin-film solar cells. titech.ac.jp

Development of Next-Generation Chemical Tools for Molecular Systems

Quinoline derivatives are widely used as the core structure for chemical tools designed to probe biological systems and detect specific analytes. crimsonpublishers.comnih.gov Their inherent fluorescence, which can be tuned by altering substituents, makes them ideal candidates for developing highly sensitive and selective fluorescent probes. nih.gov

Research is focused on creating "turn-on" or ratiometric probes where the fluorescence signal changes significantly and specifically upon binding to a target analyte. nih.govrsc.org Probes based on the quinoline scaffold have been developed for the detection of biologically important species such as metal ions (e.g., Al³⁺, Hg²⁺, Zn²⁺), reactive oxygen species, and small molecules like formaldehyde. crimsonpublishers.comnih.govnih.gov The design often incorporates a recognition site (e.g., a hydrazone or Schiff base) linked to the quinoline fluorophore, with binding events modulating the photophysical properties through mechanisms like Photo-induced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). crimsonpublishers.comnih.gov

The development of multiphoton fluorescent probes is a particularly active area, as these tools allow for deeper tissue penetration and lower phototoxicity in bio-imaging applications. crimsonpublishers.com By rationally designing derivatives of scaffolds like this compound, researchers can create next-generation chemical tools with enhanced properties, such as large Stokes shifts, water solubility, and high selectivity, for advanced applications in cell biology, diagnostics, and environmental monitoring. nih.govnih.gov

Table 5: Quinoline-Based Chemical Probes and Their Applications

Probe Target Sensing Mechanism Quinoline Derivative Type Key Feature
Metal Ions (e.g., Al³⁺, Zn²⁺) Chelation-Enhanced Fluorescence (CHEF), Inhibition of PET. crimsonpublishers.comnih.gov Quinoline-hydrazone or Schiff base conjugates. nih.gov High selectivity and "turn-on" fluorescence response upon metal binding. nih.gov
Formaldehyde (FA) Reaction with a hydrazine (B178648) group to form a fluorescent product. Quinoline-hydrazino derivatives. nih.gov Large Stokes shift and significant fluorescence enhancement. nih.gov
Biothiols (e.g., Cysteine, Glutathione) Nucleophilic addition to an electron-deficient moiety. Quinolone-based probes with acrylate (B77674) groups. rsc.org Ability to distinguish between different biothiols through distinct fluorescence channels. rsc.org
Lipid Droplets Intramolecular Charge Transfer (ICT). Multiphoton quinoline-based probes. crimsonpublishers.com High selectivity for lipid droplets and suitability for deep-tissue imaging. crimsonpublishers.com

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